molecular formula C8H14Cl2N2O B2684641 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride CAS No. 1803584-15-7

2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride

Cat. No. B2684641
CAS RN: 1803584-15-7
M. Wt: 225.11
InChI Key: ARVVKASUVWNBSR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is a chemical compound with the CAS Number: 1803584-15-7 . It has a molecular weight of 225.12 . The IUPAC name for this compound is 2-hydrazineyl-2-phenylethan-1-ol dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is 1S/C8H12N2O.2ClH/c9-10-8(6-11)7-4-2-1-3-5-7;;/h1-5,8,10-11H,6,9H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride include a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form . Unfortunately, the boiling point and other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

IR–UV Investigation of Chromophore Structures

The structure of related molecules, such as 1-phenylethanol, and their hydrated complexes have been explored through spectroscopy and DFT calculations, highlighting interactions between functional groups and water molecules. This foundational research aids in understanding the chemical behavior of similar compounds (Barbu et al., 2001).

Synthesis and Vasodilator Activity

Research into thiadiazoles, a class of compounds related to hydrazine derivatives, has shown potential for antihypertensive activity, indicating the broader therapeutic potential of such chemical structures (Turner et al., 1988).

Unexpected Reaction Products

The reaction of related chloro-phenylethane dithiols with hydrazine has led to unexpected products, offering insights into new synthetic pathways and the reactivity of hydrazine derivatives (Shagun et al., 2003).

Green Chemistry Applications

In the context of green chemistry, proline-catalyzed amination reactions in cyclic carbonate solvents have been studied, with implications for environmentally friendly synthesis methods involving hydrazine derivatives (Beattie et al., 2011).

Chlorinated Hydrocarbon Recovery

A hydrate-based recovery process for chlorinated hydrocarbons has been developed, showcasing the application of related chemical processes in environmental remediation and pollution control (Seo & Lee, 2001).

Safety and Hazards

The safety information for 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-hydrazinyl-2-phenylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-10-8(6-11)7-4-2-1-3-5-7;;/h1-5,8,10-11H,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVKASUVWNBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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